molecular formula C20H22Cl2N2O2 B13380245 N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide

N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide

Cat. No.: B13380245
M. Wt: 393.3 g/mol
InChI Key: FGQRXPPUTDNSJL-ROUUACIJSA-N
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Description

N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide is a chemical compound with the molecular formula C20H22Cl2N2O2 It is known for its unique structure, which includes two benzyl groups and two chloroethyl groups attached to an ethanediamide backbone

Properties

Molecular Formula

C20H22Cl2N2O2

Molecular Weight

393.3 g/mol

IUPAC Name

N,N'-bis[(2S)-1-chloro-3-phenylpropan-2-yl]oxamide

InChI

InChI=1S/C20H22Cl2N2O2/c21-13-17(11-15-7-3-1-4-8-15)23-19(25)20(26)24-18(14-22)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,25)(H,24,26)/t17-,18-/m0/s1

InChI Key

FGQRXPPUTDNSJL-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](CCl)NC(=O)C(=O)N[C@@H](CC2=CC=CC=C2)CCl

Canonical SMILES

C1=CC=C(C=C1)CC(CCl)NC(=O)C(=O)NC(CC2=CC=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide typically involves the reaction of ethanediamide with benzyl chloride and chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of N1,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the required standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ethanediamide derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N1,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide involves its interaction with molecular targets through its reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The benzyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~2~-bis(1-benzyl-2-chloroethyl)ethanediamide is unique due to the presence of both benzyl and chloroethyl groups, which impart distinct chemical and physical properties.

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